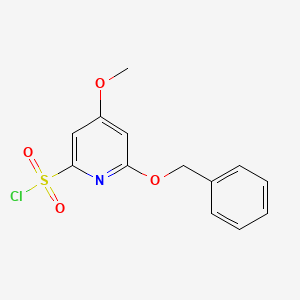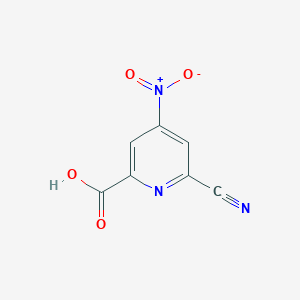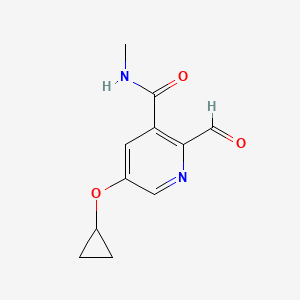![molecular formula C10H13N3O B14854840 5-Tert-butyl-1,3-dihydro-2H-imidazo[4,5-B]pyridin-2-one](/img/structure/B14854840.png)
5-Tert-butyl-1,3-dihydro-2H-imidazo[4,5-B]pyridin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Tert-butyl-1,3-dihydro-2H-imidazo[4,5-B]pyridin-2-one is a heterocyclic compound that belongs to the class of imidazopyridines This compound is characterized by its unique structure, which includes an imidazole ring fused to a pyridine ring, with a tert-butyl group attached to the imidazole ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Tert-butyl-1,3-dihydro-2H-imidazo[4,5-B]pyridin-2-one can be achieved through several methods. One common approach involves the cyclization of 2-aminopyridine with an appropriate α-ketoester, followed by tert-butyl protection of the imidazole nitrogen. The reaction typically requires the use of a strong base, such as sodium hydride, and an organic solvent, such as dimethylformamide, under reflux conditions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity by adjusting reaction parameters such as temperature, solvent, and reaction time. Additionally, purification techniques such as recrystallization or chromatography may be employed to isolate the desired product.
化学反応の分析
Types of Reactions
5-Tert-butyl-1,3-dihydro-2H-imidazo[4,5-B]pyridin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in substitution reactions, where functional groups on the imidazole or pyridine rings are replaced by other groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using N-bromosuccinimide in the presence of light.
Major Products Formed
Oxidation: Formation of corresponding imidazopyridine N-oxides.
Reduction: Formation of reduced imidazopyridine derivatives.
Substitution: Formation of halogenated imidazopyridine derivatives.
科学的研究の応用
5-Tert-butyl-1,3-dihydro-2H-imidazo[4,5-B]pyridin-2-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of advanced materials, such as polymers and catalysts.
作用機序
The mechanism of action of 5-Tert-butyl-1,3-dihydro-2H-imidazo[4,5-B]pyridin-2-one involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting key enzymes or receptors involved in disease processes. For example, it may inhibit kinases or other signaling proteins, leading to the modulation of cellular pathways and the suppression of disease progression .
類似化合物との比較
Similar Compounds
1,3-Dihydro-2H-imidazo[4,5-B]pyridin-2-one: Lacks the tert-butyl group, which may affect its chemical reactivity and biological activity.
1,3-Dihydro-2H-imidazo[4,5-B]quinolin-2-one: Contains a quinoline ring instead of a pyridine ring, leading to different chemical and biological properties.
1,3-Dihydro-4-phenyl-2H-imidazol-2-one: Contains a phenyl group instead of a tert-butyl group, which may influence its interactions with biological targets.
Uniqueness
The presence of the tert-butyl group in 5-Tert-butyl-1,3-dihydro-2H-imidazo[4,5-B]pyridin-2-one imparts unique steric and electronic properties to the compound. This can enhance its stability, reactivity, and potential biological activity compared to similar compounds.
特性
分子式 |
C10H13N3O |
|---|---|
分子量 |
191.23 g/mol |
IUPAC名 |
5-tert-butyl-1,3-dihydroimidazo[4,5-b]pyridin-2-one |
InChI |
InChI=1S/C10H13N3O/c1-10(2,3)7-5-4-6-8(12-7)13-9(14)11-6/h4-5H,1-3H3,(H2,11,12,13,14) |
InChIキー |
FJDUFMZIOHDQHD-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)C1=NC2=C(C=C1)NC(=O)N2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


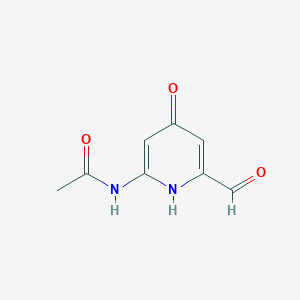
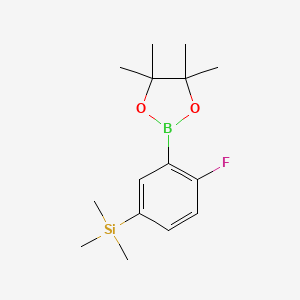
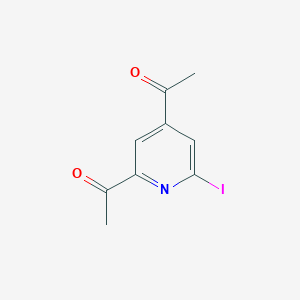
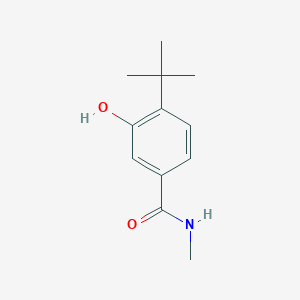
![(2-[(4-Methoxybenzoyl)amino]pyrimidin-5-YL)boronic acid](/img/structure/B14854783.png)
![[2-(Methoxycarbonyl)-6-methylpyridin-4-YL]acetic acid](/img/structure/B14854785.png)
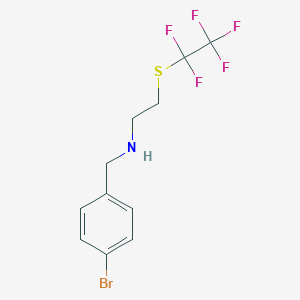
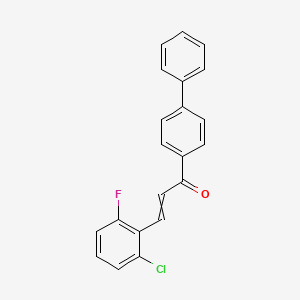
![1-[6-(Chloromethyl)-2-hydroxypyridin-3-YL]ethanone](/img/structure/B14854801.png)
![7-Ethoxy-1,2,3,4-tetrahydro-benzo[B]azepin-5-one](/img/structure/B14854802.png)

